molecular formula C14H16N2O B13344760 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol

Cat. No.: B13344760
M. Wt: 228.29 g/mol
InChI Key: XGVOUYAIVYLUDF-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidin-4-ol with 1-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxypyrimidine: A simpler pyrimidine derivative with similar structural features.

    6-Phenylpyrimidin-4-ol: Another pyrimidine derivative with a phenyl group at the 6-position.

    2-Methyl-6-(1-phenylethyl)pyrimidin-4-ol: A closely related compound with a slightly different alkyl chain.

Uniqueness

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 2-position and a phenylpropyl group at the 6-position makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its biological properties, focusing on its potential as an anticancer agent, antimicrobial activity, and effects on specific biochemical pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown promising activity against various cancer cell lines.

Research Findings

  • Cell Line Efficacy : In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (e.g., MDA-MB453 and MCF-7), with IC50 values indicating significant potency. For instance, related compounds in the pyrimidine series showed IC50 values ranging from 15.3 µM to 29.1 µM against these cell lines, suggesting a similar or enhanced efficacy for our target compound .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB453TBD
Related Compound 10MCF-715.3
Related Compound 11MDA-MB45329.1

2. Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been extensively studied, with findings indicating that compounds featuring a phenylpropyl side chain exhibit enhanced antibacterial activity.

Research Findings

  • Bacterial Efficacy : Studies suggest that compounds similar to this compound possess strong antibacterial properties against Gram-positive bacteria like Staphylococcus aureus. The presence of the phenyl group is believed to enhance membrane interaction, leading to increased antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacteria

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusHigh
Other Pyrimidine DerivativesE. coliModerate

3. Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific enzymes and pathways.

Biochemical Pathways

Research indicates that pyrimidine derivatives can modulate the activity of enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibition of this enzyme has been associated with altered levels of bioactive lipids, which may influence emotional behavior and neuroprotection .

Case Studies and Applications

Several case studies have documented the effects of pyrimidine derivatives on cancer and microbial infections:

  • Case Study: Emotional Behavior Modulation
    A study involving related compounds demonstrated that inhibition of NAPE-PLD led to decreased levels of anandamide in neuronal cells, suggesting potential applications in treating mood disorders .
  • Case Study: Anticancer Efficacy
    Another investigation reported that a structurally similar compound significantly reduced tumor growth in xenograft models, underscoring the therapeutic potential of pyrimidine derivatives in oncology .

Properties

IUPAC Name

2-methyl-4-(1-phenylpropyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-12(11-7-5-4-6-8-11)13-9-14(17)16-10(2)15-13/h4-9,12H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVOUYAIVYLUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC(=O)NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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